N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide
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Overview
Description
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide typically involves the reaction of anthranilic acid with amides under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid is treated with formamide to produce the desired quinazoline derivative . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which may exhibit different biological activities depending on the functional groups introduced during the reactions .
Scientific Research Applications
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide include:
- 6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline
- 2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline
- N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the quinazoline ring, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15N3O |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide |
InChI |
InChI=1S/C18H15N3O/c1-11-7-8-15-14(9-11)18-17(19-10-22)13-5-3-4-6-16(13)21(18)12(2)20-15/h3-10H,1-2H3,(H,19,22) |
InChI Key |
CITYEZKZATYZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC=O)C |
Origin of Product |
United States |
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